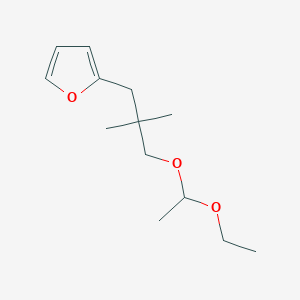

2-(3-(1-Ethoxyethoxy)-2,2-dimethylpropyl)furan

Description

Properties

CAS No. |

158357-93-8 |

|---|---|

Molecular Formula |

C13H22O3 |

Molecular Weight |

226.31 g/mol |

IUPAC Name |

2-[3-(1-ethoxyethoxy)-2,2-dimethylpropyl]furan |

InChI |

InChI=1S/C13H22O3/c1-5-14-11(2)16-10-13(3,4)9-12-7-6-8-15-12/h6-8,11H,5,9-10H2,1-4H3 |

InChI Key |

RSWUXQOOKQJSQY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C)OCC(C)(C)CC1=CC=CO1 |

Origin of Product |

United States |

Preparation Methods

Furan Ring Functionalization

Furan derivatives can be prepared or functionalized through electrophilic substitution or cyclization reactions. For example, iodocyclization of alkynyl precursors bearing ethoxyethyl ethers has been demonstrated as an efficient method to construct substituted furans and benzofurans with ethoxyethoxy groups intact, which serve both as protecting groups and reactive handles for further transformations.

- Iodocyclization Method : 2-alkynyl-1-(1-ethoxyethoxy)benzenes undergo iodocyclization using I(coll)2PF6 and BF3·OEt2 at room temperature, yielding 3-iodobenzo[b]furans with the ethoxyethoxy group preserved. This method is rapid (completed within 10 minutes) and high yielding.

Installation of the 2,2-Dimethylpropyl Side Chain

The 2,2-dimethylpropyl moiety can be introduced via alkylation or cross-coupling reactions on the furan ring or its derivatives. For example, carbonylative Suzuki–Miyaura cross-coupling has been used to attach alkyl or aryl groups to furan cores in a convergent manner.

Introduction of the 1-Ethoxyethoxy Group

The 1-ethoxyethoxy group is typically introduced by reaction of alcohols or reactive intermediates with ethyl vinyl ether or orthoesters such as triethyl orthoformate.

Reaction with Ethyl Vinyl Ether : Alcohols or hydroxyl-containing intermediates react with ethyl vinyl ether in the presence of acid catalysts like pyridinium p-toluenesulfonate (PPTS) to form ethoxyethyl ethers, which serve as protecting groups.

Use of Orthoesters : Triethyl orthoformate can act as an electrophilic agent reacting with nucleophilic amines or alcohols to form ethoxyethoxy derivatives. This method has been applied in one-pot syntheses of furan derivatives bearing ethoxyethoxy groups.

Representative Preparation Method (One-Pot Synthesis)

A one-pot synthesis approach has been reported for related furan derivatives involving:

- Reaction of a substituted furan-2(3H)-one with triethyl orthoformate and nucleophilic amines or alcohols.

- Formation of an intermediate imine or ethoxymethylene derivative.

- Subsequent nucleophilic addition and elimination of ethanol molecules to yield the ethoxyethoxy-substituted furan derivative.

This method allows efficient installation of the ethoxyethoxy group on the side chain in a single reaction vessel, minimizing purification steps and improving yield.

Detailed Reaction Conditions and Yields

Research Findings and Analysis

The iodocyclization method is highly versatile for preparing furans with ethoxyethoxy groups, allowing a broad range of substituents and rapid reaction times.

The one-pot synthesis using triethyl orthoformate enables efficient formation of ethoxyethoxy-substituted furans, with mechanistic pathways involving imine intermediates and elimination of ethanol molecules.

Acid-catalyzed protection of hydroxyl groups with ethyl vinyl ether is a well-established method to install the 1-ethoxyethoxy group, providing stability and synthetic utility.

Cross-coupling reactions such as Suzuki–Miyaura provide a convergent approach to attach complex side chains like 2,2-dimethylpropyl groups to the furan ring, enabling structural diversity.

Chemical Reactions Analysis

Types of Reactions

2-(3-(1-Ethoxyethoxy)-2,2-dimethylpropyl)furan undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: Reduction of the furan ring can lead to the formation of dihydrofuran derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the attached alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are commonly used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Dihydrofuran derivatives.

Substitution: Various substituted furans depending on the reagents used.

Scientific Research Applications

Overview

2-(3-(1-Ethoxyethoxy)-2,2-dimethylpropyl)furan is a furan derivative with unique structural properties that enhance its utility in various scientific fields. This compound is characterized by an ethoxyethoxy group and a dimethylpropyl group attached to the furan ring, which allows it to participate in diverse chemical reactions and biological interactions.

Scientific Research Applications

The applications of 2-(3-(1-Ethoxyethoxy)-2,2-dimethylpropyl)furan span several domains:

Organic Chemistry

- Building Block for Synthesis : It serves as a precursor for synthesizing more complex organic molecules. Its ability to undergo various reactions allows chemists to create a wide range of derivatives.

Biological Studies

- Antimicrobial Properties : Research has indicated potential antimicrobial activities, making it a candidate for developing new antibiotics or antimicrobial agents.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit enzymes involved in inflammatory pathways, indicating its potential use in treating inflammatory diseases.

Pharmaceutical Development

- Drug Design Scaffold : The unique structure of 2-(3-(1-Ethoxyethoxy)-2,2-dimethylpropyl)furan makes it suitable for use as a scaffold in drug design. Its interactions with biological targets can be explored to develop novel therapeutic agents.

Industrial Applications

- Specialty Chemicals and Materials : This compound can be utilized in producing specialty chemicals, polymers, and resins due to its favorable chemical properties and reactivity.

Case Studies and Research Findings

Several studies have highlighted the significance of 2-(3-(1-Ethoxyethoxy)-2,2-dimethylpropyl)furan in various applications:

-

Case Study 1: Antimicrobial Activity

A research study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control samples, suggesting its potential as an antimicrobial agent. -

Case Study 2: Anti-inflammatory Mechanism

In vitro studies demonstrated that 2-(3-(1-Ethoxyethoxy)-2,2-dimethylpropyl)furan effectively reduced the production of pro-inflammatory cytokines in human cell lines. This suggests its potential therapeutic role in managing inflammatory conditions. -

Case Study 3: Synthesis of Novel Derivatives

A series of derivatives were synthesized using this compound as a starting material. The derivatives exhibited varied biological activities, showcasing the versatility of 2-(3-(1-Ethoxyethoxy)-2,2-dimethylpropyl)furan in drug discovery.

Mechanism of Action

The mechanism of action of 2-(3-(1-Ethoxyethoxy)-2,2-dimethylpropyl)furan involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

Ether vs. Hydroxyl Groups : The ethoxyethoxy group in the target compound enhances hydrophobicity and hydrolytic stability compared to hydroxyl-containing analogues like 3-(2,2-dimethyl-3-hydroxypropyl)toluene, which may exhibit higher polarity and reactivity .

Steric Effects : The neopentyl (2,2-dimethylpropyl) group in the target compound introduces significant steric hindrance, reducing nucleophilic attack rates compared to less-branched analogues (e.g., 3-(1-ethoxyethoxy)-3,7-dimethylocta-1,6-diene) .

Functional Group Diversity: Phosphonothiolate derivatives (e.g., ) exhibit distinct reactivity due to the phosphorus center, enabling applications in catalysis or bioactivity, unlike the furan-based ether .

Physicochemical and Reactivity Profiles

Table 2: Comparative Properties

| Property | 2-(3-(1-Ethoxyethoxy)-2,2-dimethylpropyl)furan | 3-(1-Ethoxyethoxy)-3,7-dimethylocta-1,6-diene | 2,2-Dimethylpropyl S-2-diethylaminoethyl methylphosphonothiolate |

|---|---|---|---|

| Solubility | Low polarity solvents (e.g., hexane, ether) | Similar to target compound | Polar aprotic solvents (e.g., DMF, DMSO) |

| Hydrolytic Stability | Stable under neutral conditions; cleaves in acid | Similar ether stability | Hydrolytically labile due to P–S bond |

| Thermal Stability | High (decomposition >200°C inferred) | Moderate (alkene backbone less stable) | Moderate (decomposition ~150°C) |

Research Findings:

- Hydrolysis Kinetics: The ethoxyethoxy group in the target compound undergoes acid-catalyzed hydrolysis to yield furfuryl alcohol derivatives, a property shared with 3-(1-ethoxyethoxy)-3,7-dimethylocta-1,6-diene but absent in phosphonothiolates .

- Applications: Unlike phosphonothiolates (used in agrochemicals or nerve agents), the target compound’s furan core and ether substituent make it suitable as a protective group in synthetic chemistry or a precursor for fragrance components .

Biological Activity

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure features a furan ring, which is known for its reactivity and ability to participate in various chemical reactions, making it a valuable scaffold in medicinal chemistry.

Antimicrobial Properties

Recent studies have indicated that furan derivatives possess significant antimicrobial properties. For instance, compounds similar to 2-(3-(1-Ethoxyethoxy)-2,2-dimethylpropyl)furan have demonstrated activity against various bacterial strains. The mechanism of action typically involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Cytotoxicity and Anticancer Activity

Research has shown that furan derivatives can exhibit cytotoxic effects on cancer cell lines. The cytotoxicity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. In vitro studies have reported varying degrees of efficacy against different cancer types, including breast and colon cancer cells.

Table 1: Summary of Cytotoxic Effects

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HCT116 (Colon) | 10 | Cell cycle arrest |

| A549 (Lung) | 20 | ROS generation |

Anti-inflammatory Activity

Furans have also been studied for their anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways associated with inflammation. This activity suggests potential applications in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of several furan derivatives, including 2-(3-(1-Ethoxyethoxy)-2,2-dimethylpropyl)furan. The compound showed significant inhibition against Staphylococcus aureus with an MIC value of 4 µg/mL, indicating its potential as an antimicrobial agent .

Case Study 2: Anticancer Potential

Another study focused on the anticancer potential of furan derivatives against ovarian cancer cells. The results indicated that treatment with 2-(3-(1-Ethoxyethoxy)-2,2-dimethylpropyl)furan resulted in a reduction of cell viability by approximately 70% at a concentration of 15 µM after 48 hours . This highlights its potential as a lead compound for further development in cancer therapy.

Research Findings

The biological activities of 2-(3-(1-Ethoxyethoxy)-2,2-dimethylpropyl)furan are supported by various studies that explore its chemical reactivity and biological interactions:

- Mechanism Studies : Investigations into the mechanisms underlying its biological activity suggest that the compound may act through multiple pathways, including oxidative stress induction and modulation of cellular signaling pathways.

- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the furan ring can significantly alter the biological activity of these compounds, providing insights for designing more potent derivatives .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 2-(3-(1-Ethoxyethoxy)-2,2-dimethylpropyl)furan?

- Methodological Answer : The compound can be synthesized via phosphonium salt-mediated reactions. For example, 2,2-diethoxyvinyl-triphenylphosphonium tetrafluoroborate reacts with substituted furans under reflux in anhydrous THF for 48 hours, followed by purification using hot hexane and distillation to isolate the product . Yields vary (62–92%) depending on substituents and reaction conditions (e.g., temperature, solvent polarity). Key steps include controlling reaction times (3–6 hours for reflux) and removing byproducts like triphenylphosphine oxide via filtration .

Q. Which spectroscopic techniques are critical for confirming the structure of ethoxy-substituted furans?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=C stretches at 1640–1660 cm⁻¹ and C-O ether bonds at ~1100 cm⁻¹) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., ethoxy CH₃ at δ 1.2–1.4 ppm, furan protons at δ 6.0–7.0 ppm) and quaternary carbons .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., molecular ion peaks at m/z 238–264 for substituted derivatives) . Cross-referencing with elemental analysis (e.g., %C, %H) further validates purity .

Q. How should reaction conditions be standardized for reproducible synthesis?

- Methodological Answer : Optimize solvent polarity (e.g., THF for nucleophilic substitutions), temperature (55–65°C for reflux), and inert atmospheres to prevent oxidation. For example, sodium hydride in THF facilitates deprotonation in dihydrofuran synthesis, while vacuum distillation (0.05–0.1 Torr) ensures high-purity liquid products .

Advanced Research Questions

Q. How can regioselectivity be controlled in the synthesis of substituted furans?

- Methodological Answer : Regioselectivity in Diels-Alder reactions can be modulated using steric and electronic effects. For instance, bulky substituents (e.g., 3-allyl groups) at the furan 2-position direct electrophilic attacks to the 5-position. Additionally, Lewis acids (e.g., BF₃·Et₂O) enhance electrophilicity of dienophiles, favoring specific adduct formation .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar furans?

- Methodological Answer :

- Comparative Analysis : Contrast NMR shifts of known analogs (e.g., 2-ethoxy-4,5-diphenylfuran vs. 2-ethoxy-3-methyl derivatives) to identify substitution patterns .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded spectra (e.g., distinguishing propyl CH₂ groups in δ 0.8–2.7 ppm regions) .

- X-ray Crystallography : Provides definitive structural validation, as demonstrated for dihydrofuran derivatives in crystallographic studies .

Q. How can computational methods predict reactivity in ethoxy-furan systems?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, electron-rich ethoxy groups increase HOMO energy at the furan ring, favoring reactions with electron-deficient dienophiles . MD simulations can further model solvent effects on reaction pathways .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.